1,1,1-Trifluoro-3-methoxybutan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-methoxybutan-2-ol is a chemical compound with the molecular formula C5H9F3O2This compound is characterized by the presence of trifluoromethyl and methoxy groups attached to a butanol backbone, making it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-methoxybutan-2-ol can be achieved through several routes. One common method involves the reaction of 3-methoxy-2-butanol with trifluoromethylating agents under specific conditions. Industrial production methods may involve the use of trifluoromethyl iodide or trifluoromethyl sulfonate as the trifluoromethylating agents, with the reaction typically carried out in the presence of a base such as potassium carbonate .
Chemical Reactions Analysis
1,1,1-Trifluoro-3-methoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1,1,1-Trifluoro-3-methoxybutan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-methoxybutan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and enzymes by binding to their active sites .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-methoxybutan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanol: This compound has a similar trifluoromethyl group but differs in the position of the hydroxyl group.
1,1,1-Trifluoro-3-methyl-2-butanol: This compound has a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.
1,1,1-Trifluoro-2-butanol: This compound lacks the methoxy group, resulting in distinct chemical behavior and applications.
Properties
IUPAC Name |
1,1,1-trifluoro-3-methoxybutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c1-3(10-2)4(9)5(6,7)8/h3-4,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJYXSLXQBWHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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